molecular formula C8H17N3 B3170046 1-(Pyrrolidin-3-yl)piperazine CAS No. 939793-68-7

1-(Pyrrolidin-3-yl)piperazine

Cat. No.: B3170046
CAS No.: 939793-68-7
M. Wt: 155.24 g/mol
InChI Key: USVCMXLIEXLLBB-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidin-3-yl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .

Additionally, this compound has been found to bind to certain receptors, such as histamine H3 receptors and sigma-1 receptors, influencing their activity and downstream signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis.

Moreover, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition or activation of these enzymes, affecting the metabolism of various substrates .

Additionally, this compound can act as an agonist or antagonist at certain receptors, such as histamine H3 receptors and sigma-1 receptors . These interactions can modulate receptor activity and downstream signaling pathways, leading to changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in liver enzyme activities and potential hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it can exert its effects on cellular functions and biochemical pathways .

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by electrophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

Common reagents and conditions used in these reactions include basic or acidic environments, depending on the desired transformation. Major products formed from these reactions often include various substituted derivatives of the original compound.

Scientific Research Applications

1-(Pyrrolidin-3-yl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Pyrrolidin-3-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual-ring structure, which allows for a broader range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

1-pyrrolidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVCMXLIEXLLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655210
Record name 1-(Pyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-68-7
Record name 1-(Pyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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